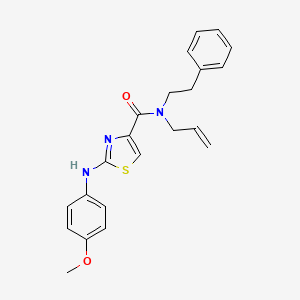![molecular formula C20H23FN2O3 B7565159 1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea](/img/structure/B7565159.png)
1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea, also known as Compound X, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in a variety of studies and has been found to have several biochemical and physiological effects.
作用机制
The mechanism of action of 1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea X is not fully understood, but it is thought to involve the inhibition of protein kinases. Protein kinases are enzymes that play a critical role in cellular signaling pathways, and their inhibition can have a variety of effects on cellular function. 1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea X has been found to inhibit several protein kinases, including AKT, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea X has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been found to have anti-inflammatory effects in several animal models. In addition, 1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea X has been found to affect several cellular signaling pathways, including the MAPK and PI3K/AKT pathways.
实验室实验的优点和局限性
One of the main advantages of 1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea X is its potency and specificity. It has been found to be a highly potent inhibitor of several protein kinases, and it has been shown to have a high degree of selectivity for these targets. However, there are also some limitations to the use of 1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea X in lab experiments. For example, it can be difficult to obtain sufficient quantities of the compound for certain types of studies, and its solubility can be a challenge in some experimental systems.
未来方向
There are several potential future directions for the study of 1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea X. One area of interest is the development of new drugs based on the structure of 1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea X. Another area of interest is the study of the cellular signaling pathways that are affected by 1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea X, and the identification of new targets for drug development. In addition, there is potential for the use of 1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea X in the study of other diseases and conditions, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea X is a synthetic compound that has shown promising results in a variety of scientific studies. It has been found to have several potential applications, including as an inhibitor of protein kinases, as an anti-inflammatory agent, and as a potential treatment for cancer. While there are some limitations to the use of 1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea X in lab experiments, its potency and specificity make it a valuable tool for researchers in a variety of fields. There is significant potential for future research on 1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea X, and it is likely to continue to be an important area of study in the coming years.
合成方法
The synthesis of 1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea X involves several steps, including the reaction of 4-fluorobenzaldehyde with oxirane to form the oxirane derivative. This derivative is then reacted with 2-phenyl-2-hydroxyethanamine to form the final product, 1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea X. The synthesis of 1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea X has been described in detail in several scientific publications, and the method has been found to be reliable and reproducible.
科学研究应用
1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea X has been extensively studied for its potential use in scientific research. It has been found to have several potential applications, including as an inhibitor of protein kinases, as an anti-inflammatory agent, and as a potential treatment for cancer. In addition, 1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea X has been found to have potential applications in the study of cellular signaling pathways and in the development of new drugs.
属性
IUPAC Name |
1-[(4-fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c21-16-10-8-15(9-11-16)19(18-7-4-12-26-18)23-20(25)22-17(13-24)14-5-2-1-3-6-14/h1-3,5-6,8-11,17-19,24H,4,7,12-13H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKRZBMOIFHJEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(C2=CC=C(C=C2)F)NC(=O)NC(CO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-methyl-2,4-dioxo-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-3-yl]-N,N-bis(prop-2-enyl)acetamide](/img/structure/B7565079.png)
![4-fluoro-N-[1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]benzamide](/img/structure/B7565082.png)
![1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]-3-[2-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B7565088.png)
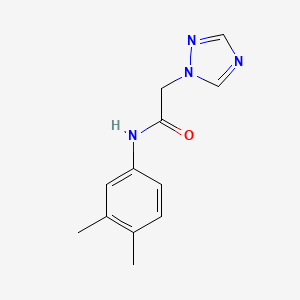
![1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea](/img/structure/B7565096.png)
![2-(3-chlorophenyl)-N-[4-(3-cyanopyridin-2-yl)oxy-2-methylphenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7565105.png)
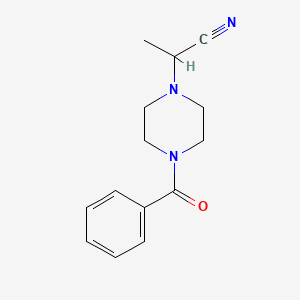
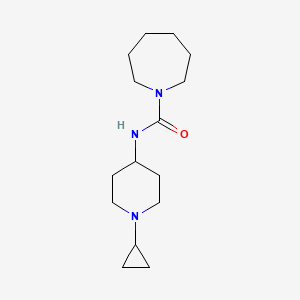
![N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B7565138.png)
![1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethyl-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7565146.png)
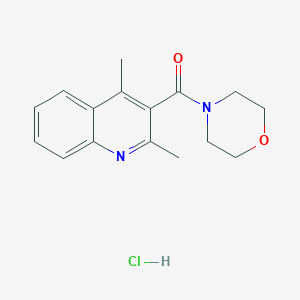
![2-[1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]piperidin-2-yl]-1,3-benzothiazole](/img/structure/B7565154.png)
![1-(8-Chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(4-methoxyphenoxy)propan-1-one](/img/structure/B7565157.png)
